molecular formula C9H19ClO6Si B14391343 Acetic acid;[3-chloro-2-[hydroxy(dimethyl)silyl]oxypropyl] acetate CAS No. 88439-65-0

Acetic acid;[3-chloro-2-[hydroxy(dimethyl)silyl]oxypropyl] acetate

Cat. No.: B14391343
CAS No.: 88439-65-0
M. Wt: 286.78 g/mol
InChI Key: PXKHDSOIAGKJMR-UHFFFAOYSA-N
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Description

Acetic acid;[3-chloro-2-[hydroxy(dimethyl)silyl]oxypropyl] acetate is a complex organic compound that combines the properties of acetic acid and a silyl ether This compound is of interest due to its unique chemical structure, which includes a chloro group, a hydroxy group, and a silyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[3-chloro-2-[hydroxy(dimethyl)silyl]oxypropyl] acetate typically involves multiple steps:

    Silylation: The hydroxy group is then protected by converting it into a silyl ether using reagents like chlorodimethylsilane in the presence of a base.

    Acetylation: Finally, the acetylation of the silylated intermediate with acetic anhydride yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether linkage, leading to the formation of silanols and other oxidized products.

    Reduction: Reduction reactions can target the chloro group, converting it into a hydroxy group or other reduced forms.

    Substitution: The chloro group can be substituted by nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alcohols, amines.

Major Products

    Oxidation: Silanols, carboxylic acids.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted silyl ethers.

Scientific Research Applications

Chemistry

In chemistry, acetic acid;[3-chloro-2-[hydroxy(dimethyl)silyl]oxypropyl] acetate is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for selective reactions, making it valuable in organic synthesis.

Biology and Medicine

The compound’s reactivity and functional groups make it a candidate for developing pharmaceuticals and biologically active molecules. It can be used in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and adhesives. Its ability to undergo various chemical transformations makes it versatile for different applications.

Mechanism of Action

The mechanism of action of acetic acid;[3-chloro-2-[hydroxy(dimethyl)silyl]oxypropyl] acetate involves its functional groups interacting with molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the silyl ether can undergo hydrolysis or oxidation. These interactions can lead to the formation of new bonds and the modification of existing structures, influencing the compound’s reactivity and applications.

Comparison with Similar Compounds

Similar Compounds

    Chloroacetic Acid: Similar in having a chloro group and acetic acid moiety.

    Dimethylsilyl Ethers: Share the silyl ether linkage.

    Hydroxypropyl Derivatives: Contain the hydroxypropyl group.

Uniqueness

Acetic acid;[3-chloro-2-[hydroxy(dimethyl)silyl]oxypropyl] acetate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a chloro group and a silyl ether in the same molecule allows for versatile chemical transformations that are not possible with simpler compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

88439-65-0

Molecular Formula

C9H19ClO6Si

Molecular Weight

286.78 g/mol

IUPAC Name

acetic acid;[3-chloro-2-[hydroxy(dimethyl)silyl]oxypropyl] acetate

InChI

InChI=1S/C7H15ClO4Si.C2H4O2/c1-6(9)11-5-7(4-8)12-13(2,3)10;1-2(3)4/h7,10H,4-5H2,1-3H3;1H3,(H,3,4)

InChI Key

PXKHDSOIAGKJMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)OCC(CCl)O[Si](C)(C)O

Origin of Product

United States

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